(7-Nitro-1h-indol-3-yl)methanamine
Description
Significance of Indole (B1671886) Scaffold in Contemporary Organic Chemistry and Research
The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and agrochemicals. ucsb.eduresearchgate.netnih.gov Its structural rigidity and electron-rich nature make it an excellent platform for molecular recognition and biological activity. ucsb.eduresearchgate.net The indole ring system is found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. Consequently, the development of novel methods for the synthesis and functionalization of indoles is a highly active area of research, driving innovation in drug discovery and materials science. acs.orgnumberanalytics.com
Overview of Nitrated Indole Derivatives in Synthetic Strategies
The introduction of a nitro group onto the indole scaffold, creating nitroindoles, serves multiple purposes in synthetic organic chemistry. researchgate.net Nitration can be achieved through various methods, including the use of nitrating agents like nitric acid or trifluoroacetyl nitrate (B79036). nih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the indole ring. This electronic modification can direct the regioselectivity of subsequent reactions and activate the ring towards certain transformations. rsc.orgrsc.org Furthermore, the nitro group is a versatile functional handle that can be readily converted into other important functional groups, most notably an amino group, through reduction. researchgate.netnih.gov This transformation is a key step in the synthesis of many complex indole-based molecules. nih.gov
Role of Aminomethylated Indoles as Key Building Blocks and Intermediates
Aminomethylated indoles, particularly those substituted at the C3-position such as (1H-Indol-3-yl)methanamine, are valuable building blocks in organic synthesis. sigmaaldrich.combldpharm.com The aminomethyl group can be introduced through various synthetic routes, including the Mannich reaction, reduction of 3-indolecarbonitrile, or reduction of 3-indolecarboxamide. This functional group provides a nucleophilic nitrogen atom and a reactive methylene (B1212753) bridge, making it a versatile point for elaboration. researchgate.net Aminomethylated indoles serve as key intermediates in the synthesis of a wide range of biologically active compounds, including tryptamine (B22526) derivatives and complex alkaloids. nih.govnih.govnist.govnist.gov Their ability to participate in a variety of bond-forming reactions underscores their importance as synthetic intermediates. scirp.org
Contextualizing (7-Nitro-1H-indol-3-yl)methanamine within Advanced Indole Chemistry
This compound is a unique molecule that incorporates both the electron-withdrawing nitro group at the 7-position of the benzene ring and the versatile aminomethyl group at the C3-position of the pyrrole ring. bldpharm.comchemenu.com This combination of functionalities suggests its potential as a highly useful and specialized building block in advanced indole chemistry. The presence of the nitro group modifies the reactivity of the indole core, while the aminomethyl group provides a ready site for synthetic diversification. This dual functionality allows for orthogonal chemical strategies, where each group can be manipulated independently to construct complex target molecules. The study of such bifunctional indoles is crucial for expanding the chemical space accessible to synthetic chemists and for the development of novel compounds with potential applications in medicinal chemistry and materials science. While specific research on this compound is not extensively documented in publicly available literature, its structure is emblematic of the strategic functionalization employed in modern organic synthesis to create high-value chemical entities.
Chemical Compound Data
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
(7-nitro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H9N3O2/c10-4-6-5-11-9-7(6)2-1-3-8(9)12(13)14/h1-3,5,11H,4,10H2 |
InChI Key |
VGFMXYJBUNKXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CN |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 7 Nitro 1h Indol 3 Yl Methanamine Derivatives
Reactivity Profiles of the Nitro Group at Position 7
The nitro group at the 7-position of the indole (B1671886) ring is a strong electron-withdrawing group, which significantly influences the molecule's reactivity. nih.gov This electronic effect is fundamental to understanding the chemical transformations possible for this part of the molecule.
Reductive Transformations of the Nitro Moiety to Amino Functionalities
The nitro group of 7-nitroindole (B1294693) derivatives can be readily reduced to the corresponding amino group, a transformation of significant synthetic utility. This reduction is a key step in the synthesis of various aminoindoles from their nitro counterparts. researchgate.netresearchgate.net A common method for this transformation is catalytic hydrogenation. For instance, the reduction of 3-(2-nitrovinyl)indoles to tryptamine (B22526) derivatives can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). tci-thaijo.org However, alternative and milder reducing systems, such as sodium borohydride (B1222165) (NaBH4) in combination with nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)2·4H2O), have been developed to avoid potential side reactions like dehalogenation. tci-thaijo.org
The choice of solvent can also play a crucial role in the outcome of the reaction. In some cases, the solvent itself can act as a hydrogen source in the presence of a palladium catalyst, leading to the selective reduction of the nitro group. researchgate.net For example, using dimethylformamide (DMF) as a solvent in a tandem Sonogashira coupling/heteroannulation reaction of 2-halonitroanilines has been shown to selectively produce amino-indoles. researchgate.net
Detailed research has demonstrated the feasibility of selectively reducing one nitro group in the presence of another. For example, the synthesis of 7-amino-5-nitro-2-substituted indoles has been achieved from 2-bromo-4,6-dinitroaniline (B162937) through an in situ selective reduction of one of the nitro groups. researchgate.net This highlights the fine control that can be exercised over the reductive process.
Table 1: Reductive Transformations of the Nitro Group
| Starting Material | Reagents and Conditions | Product | Key Observation | Reference |
|---|---|---|---|---|
| 3-(2-nitrovinyl)indoles | LiAlH4, dry THF | Tryptamine derivatives | Conventional method, can lead to dehalogenation. | tci-thaijo.org |
| 3-(2-nitroethyl)indoles | NaBH4, Ni(OAc)2·4H2O | Tryptamine derivatives | Milder alternative to LiAlH4, avoids dehalogenation. | tci-thaijo.org |
| 2-halonitroanilines and alkynes | Pd catalyst, DMF | Amino-indoles | DMF acts as a hydrogen source for selective nitro reduction. | researchgate.net |
| 2-bromo-4,6-dinitroaniline | Tandem reaction | 7-amino-5-nitro-2-substituted indoles | Selective reduction of one nitro group in a dinitro compound. | researchgate.net |
Impact of the Nitro Group on Indole Ring Electronic Properties
The presence of a nitro group at the 7-position has a profound impact on the electronic properties of the indole ring. As a potent electron-withdrawing group, it decreases the electron density of the entire indole scaffold through both inductive and resonance effects. nih.gov This deactivating effect is particularly pronounced at the positions ortho and para to the nitro group. acs.org
Theoretical studies using calculations of proton affinities and electron density have confirmed the strong deactivating nature of the nitro group on the indole ring. acs.orgresearchgate.net The Hammett substituent constant (σ) for the nitro group is positive, indicating its electron-withdrawing character, which in turn reduces the reactivity of the aromatic ring towards electrophilic attack. nih.govwikipedia.orgyoutube.com Specifically, the powerful negative mesomeric effect (-M) of the nitro group significantly reduces the electron density. nih.gov This reduced electron density makes the indole ring less susceptible to electrophilic substitution reactions, which typically occur readily at the C3 position in unsubstituted indoles. youtube.com
The electron-withdrawing nature of the 7-nitro group also influences the reactivity of other positions on the indole ring. For instance, in electrophilic substitutions on indoles with electron-withdrawing groups, attack at the C5 position can be favored under strongly acidic conditions where the C3 position is protonated. youtube.com
Chemical Transformations of the Aminomethyl Group at Position 3
The aminomethyl group at the C3 position is a key site for further functionalization and derivatization of the (7-Nitro-1H-indol-3-yl)methanamine scaffold.
Derivatization and Functional Group Interconversion of the Amine
The primary amine of the aminomethyl group is a versatile functional handle that can undergo a wide range of chemical transformations. ub.eduucd.ievanderbilt.edu These reactions allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
Common derivatization reactions include N-alkylation and N-acylation to form secondary and tertiary amines, and amides, respectively. The aminomethyl group can also participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. rsc.orgresearchgate.net
Functional group interconversion of the primary amine is another important aspect of its reactivity. For instance, the amine can be converted into other nitrogen-containing functional groups such as azides or can be used to form heterocyclic rings. The reactivity of the amine is influenced by the electronic nature of the indole ring, which in turn is modulated by the 7-nitro group.
Reactions Involving the Methylene (B1212753) Bridge (e.g., transformation to acetonitrile)
While less common than reactions at the amine, the methylene bridge of the aminomethyl group can also be a site of chemical transformation. A notable example is the conversion of the aminomethyl group to an acetonitrile (B52724) group. This transformation effectively extends the carbon chain at the C3 position and introduces a synthetically versatile nitrile functionality.
The synthesis of tryptamine derivatives, which share the ethylamine (B1201723) side chain at C3, often proceeds through a 3-(2-nitrovinyl)indole intermediate. tci-thaijo.org This intermediate is formed via a Henry reaction between indole-3-carboxaldehyde (B46971) and a nitroalkane. tci-thaijo.org Subsequent reduction of the nitro group and the vinyl double bond yields the tryptamine skeleton. tci-thaijo.org While not a direct transformation of the aminomethyl group, this synthetic route highlights the importance of intermediates that can be converted to the desired side chain at C3.
Indole Ring System Reactivity in the Presence of 7-Nitro and 3-Aminomethyl Substituents
Despite the deactivation by the nitro group, the indole ring can still participate in certain reactions, particularly those that can overcome the reduced nucleophilicity. Cyclization reactions involving the indole nitrogen (N1) or the C2 position are possible, leading to the formation of fused heterocyclic systems. uni-rostock.deresearchgate.net For instance, intramolecular cyclization of N-alkylated 7-bromoindoles carrying an unsaturated side chain can occur. researchgate.net
The presence of substituents on the indole ring can direct the course of these cyclization reactions. acs.orgpolimi.it For example, the reaction of indoles with 1,2-diaza-1,3-dienes can lead to either [4+2] or [3+2] cycloaddition products, depending on the substitution pattern of the indole. polimi.it Furthermore, the indole nitrogen can act as a nucleophile in substitution reactions under certain conditions. clockss.org
The reactivity of the indole ring is also relevant in the context of metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. While the electron-withdrawing nitro group can make some coupling reactions more challenging, it can also enable others, such as SNAr reactions where the nitro group can act as a leaving group. uni-rostock.de
Electrophilic Substitution Patterns of the Functionalized Indole
The indole ring is generally highly reactive towards electrophiles, with substitution typically occurring at the C3 position. However, in this compound derivatives, the C3 position is already substituted. The regioselectivity of further electrophilic aromatic substitution (EAS) is therefore directed to other positions on the indole ring, influenced primarily by the powerful electron-withdrawing effect of the nitro group at C7.
The presence of a nitro group significantly deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic attack. The synthesis of 7-nitroindole itself highlights the challenges and specific conditions required for substitution on the benzene ring. Direct nitration of indole typically yields a mixture of products with substitution at other positions. However, a successful strategy involves the nitration of indoline (B122111) (dihydroindole), where the aromaticity of the pyrrole (B145914) ring is removed. In this case, nitration with acetyl nitrate (B79036) directs the nitro group to the 7-position. google.com Subsequent dehydrogenation restores the indole skeleton, yielding 7-nitroindole. google.com This process underscores the deactivating nature of the pyrrole ring on the benzenoid positions in the ground state, which is overcome by first removing the pyrrole double bond.
For a pre-existing 7-nitroindole derivative, electrophilic attack is most likely to occur on the electron-rich pyrrole ring. With the C3 position blocked, the C2 position becomes the next most favorable site for electrophilic substitution. This is a common reactivity pattern for 3-substituted indoles. For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that it acts as a versatile electrophile, reacting regioselectively at the C2 position with various nucleophiles. nii.ac.jp While this describes the indole derivative as an electrophile, it illustrates the enhanced reactivity of the C2 position when C3 is occupied, a principle that also applies when the indole acts as the nucleophile in EAS reactions.
Electrophilic substitution on the benzene ring (C4, C5, C6) is significantly hindered by the C7-nitro group. However, under forcing conditions, substitution might be possible, likely directed to the C4 and C6 positions, which are meta to the deactivating nitro group and ortho/para to the activating nitrogen atom of the pyrrole ring. Research on the electrophilic substitution of octaethylbilindione, a related tetrapyrrolic system, shows that nitration occurs preferentially at the outer bridge positions (C5 and C15), demonstrating that even in complex heterocyclic systems, specific sites retain reactivity towards electrophiles. rsc.org
Table 1: Regioselectivity of Electrophilic Nitration on Indoline Scaffolds
| Starting Material | Reagent | Position of Nitration | Product | Source |
| Sodium 1-acetylindoline-2-sulfonate | Acetyl Nitrate | C7 | 1-Acetyl-7-nitroindoline-2-sulfonate | google.com |
| Sodium 1-acetylindoline-2-sulfonate | Fuming Nitric Acid in Acetic Acid | C5 | 1-Acetyl-5-nitroindoline-2-sulfonate | google.com |
Nucleophilic Properties of the Indole Nitrogen (N1)
The nitrogen atom at the N1 position of the indole ring is generally considered a weak nucleophile. Its lone pair of electrons contributes to the 10-π aromatic system, reducing their availability for donation. The presence of a potent electron-withdrawing group like the 7-nitro substituent further diminishes the electron density on the N1 nitrogen, exacerbating its poor nucleophilicity. nih.gov
Despite this reduced reactivity, the N1 nitrogen can participate in nucleophilic reactions, most notably N-alkylation, under appropriate conditions. The challenge in N-alkylation of indoles is often controlling the regioselectivity between N-alkylation and C3-alkylation. nih.gov For derivatives of this compound, C3-alkylation is sterically and electronically disfavored, making N1 the primary site for this transformation.
Several modern synthetic methods have been developed for the N-alkylation of indoles, which could be applicable to 7-nitroindole derivatives. These include:
Copper-catalyzed N-alkylation: An efficient method using copper iodide and a phosphine (B1218219) ligand has been developed for the direct N-alkylation of various indoles with N-tosylhydrazones, yielding N-alkylated indoles in moderate to good yields. rsc.org
Iron-catalyzed N-alkylation: Iron complexes can catalyze the N-alkylation of indolines with alcohols, followed by an oxidation step to furnish the N-alkylated indoles. nih.gov
Microdroplet Reactions: A catalyst-free, three-component Mannich-type reaction in aqueous microdroplets has been shown to produce N-alkylation products of indoles, in contrast to bulk reactions which yield C-alkylation products. stanford.edu
Furthermore, research on 3-nitroindoles has demonstrated that they can serve as N-centered nucleophiles in aza-1,6-Michael additions to para-quinone methides, showcasing that even with a deactivating group on the pyrrole ring, the N1 position can be made to react. mdpi.com It has also been proposed that in certain reactions, such as the formation of 1-(indol-3-yl)indoles from 1-hydroxyindoles, an SN2 mechanism on the indole nitrogen can occur, suggesting the nitrogen can become more sp3-like and nucleophilic upon activation of a leaving group. clockss.org
These findings suggest that while the N1 position of this compound derivatives is electronically deactivated, it remains a viable site for functionalization through modern catalytic methods or with highly reactive electrophiles.
Table 2: Examples of N-Alkylation Methods for Indoles
| Method | Catalyst/Conditions | Electrophile | Product Type | Source |
| Copper-Catalyzed Cross-Coupling | CuI, (p-tolyl)3P, KOH | N-Tosylhydrazones | N-Alkylated Indoles | rsc.org |
| Iron-Catalyzed Borrowing Hydrogen | Fe-complex, base | Alcohols | N-Alkylated Indoles (via indoline) | nih.gov |
| Microdroplet Reaction | Aqueous microdroplets (catalyst-free) | Aldehydes, Amines | Indole Aminals (N-Alkylation) | stanford.edu |
| Iridium-Catalyzed Alkylation | Iridium complex | Alcohols | N-Alkylated Indoles (via indoline) | organic-chemistry.org |
Advanced Spectroscopic and Structural Analysis of 7 Nitro 1h Indol 3 Yl Methanamine Analogues
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (7-Nitro-1H-indol-3-yl)methanamine and its analogues. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
In the analysis of indole (B1671886) derivatives, ¹H NMR spectra are critical for assigning protons on the indole ring and the side chain. For instance, the chemical shifts of the aromatic protons in nitroindole derivatives are significantly influenced by the position of the electron-withdrawing nitro group. In a related compound, 4-nitroindole (B16737), the proton signals can be clearly assigned. chemicalbook.com Similarly, for this compound, the protons on the benzene (B151609) portion of the indole ring (positions 4, 5, and 6) and the pyrrole (B145914) portion (position 2) would exhibit characteristic chemical shifts and coupling patterns, which are further influenced by the C3-methanamine substituent.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon attached to the nitro group (C7) and the carbons in its vicinity experience a notable downfield shift due to the group's deshielding effect.
Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. COSY spectra reveal proton-proton coupling networks, confirming the connectivity of adjacent protons, while HMBC spectra map long-range correlations between protons and carbons, which is vital for linking the methanamine side chain to the C3 position of the 7-nitroindole (B1294693) core.
Furthermore, NMR is a powerful technique for studying reaction mechanisms. ed.ac.uked.ac.uk By monitoring reactions in real-time using in situ NMR, researchers can identify intermediates, determine reaction kinetics, and understand transformation pathways. ed.ac.uked.ac.uk For the synthesis of this compound, which typically involves the nitration of an indole precursor followed by functionalization at the C3 position, NMR can be used to follow the progress of each step. The use of isotopic labeling, such as with ¹⁵N, can provide even deeper mechanistic insights by examining changes in chemical shifts and coupling constants at the nitrogen centers. bohrium.comresearchgate.net This level of detailed analysis is essential for optimizing reaction conditions and developing efficient synthetic routes. ed.ac.uk
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of synthetic compounds like this compound, providing highly accurate molecular weight measurements. This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments.
For this compound (C₉H₉N₃O₂), HRMS would be used to confirm its exact mass, distinguishing it from other potential isomers or compounds with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value, with a high degree of correlation (typically within a few parts per million) confirming the molecular formula. For example, the related compound N-methyl-3-(6-nitro-1H-indol-1-yl)propan-1-amine has a calculated monoisotopic mass of 233.116426730 Da. nih.gov
Beyond simple confirmation, HRMS is instrumental in reaction monitoring. When coupled with liquid chromatography techniques like UHPLC (Ultra-High-Performance Liquid Chromatography), it becomes a powerful analytical platform (UHPLC-HRMS). researchgate.net This setup can be used to track the consumption of reactants and the formation of products and by-products during the synthesis of this compound. researchgate.net The high sensitivity and resolution enable the detection of even trace-level intermediates, providing a comprehensive profile of the reaction mixture over time. researchgate.netunimi.it
Fragmentation analysis (MS/MS or MS²) within the mass spectrometer provides further structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to confirm the structure of different parts of the molecule, such as the nitroindole core and the methanamine side chain. This detailed spectral analysis is a critical component in the characterization of newly synthesized molecules. nih.gov
Table 2: HRMS Analysis Parameters for Indoleamine Derivatives
| Analysis Type | Technique | Information Gained | Application in Synthesis |
|---|---|---|---|
| Molecular Formula Confirmation | HRMS (e.g., ESI-TOF) | Precise mass of the protonated molecule [M+H]⁺. | Verifies the elemental composition of the final product, this compound. |
| Reaction Progress | LC-HRMS | Quantitative data on reactants, intermediates, and products over time. | Optimizes reaction conditions (time, temperature, reagents) for maximum yield and purity. researchgate.net |
X-ray Crystallography for Solid-State Structural Confirmation of Related Scaffolds
While NMR and mass spectrometry provide extensive structural information for compounds in solution or the gas phase, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise spatial arrangement of atoms, bond lengths, and bond angles.
Key structural features that would be confirmed by X-ray crystallography include:
The planarity of the bicyclic indole ring system.
The precise bond lengths and angles, which can be influenced by the electronic effects of the nitro group.
The conformation of the methanamine side chain relative to the indole ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, the indole N-H, and the nitro group. These interactions are crucial for understanding the solid-state packing and physical properties of the compound.
The data obtained from X-ray crystallography serve as the ultimate benchmark for structural confirmation, validating the assignments made through spectroscopic methods like NMR.
Table 3: Expected Structural Parameters from X-ray Crystallography of a this compound Analogue
| Structural Feature | Expected Observation | Significance |
|---|---|---|
| Indole Ring | Largely planar bicyclic system. | Confirms the core scaffold integrity. |
| C-NO₂ Bond | Specific bond length and orientation of the nitro group relative to the ring. | Provides insight into the electronic influence and steric effects of the nitro substituent. |
| Side Chain Conformation | Torsion angles defining the orientation of the -CH₂NH₂ group. | Determines the spatial positioning of the functional amine group. |
| Intermolecular Interactions | Presence of hydrogen bonds (e.g., N-H···O, N-H···N) and π-π stacking. | Explains the crystal packing, stability, and macroscopic properties of the solid material. |
Role of 7 Nitro 1h Indol 3 Yl Methanamine As a Building Block in Complex Organic Synthesis
The strategic placement of the nitro group at the 7-position and the primary amine at the end of the methyl group at the 3-position makes (7-Nitro-1H-indol-3-yl)methanamine a bifunctional molecule with distinct reactive sites. The electron-withdrawing nature of the nitro group can influence the reactivity of the indole (B1671886) ring, while the primary amine offers a nucleophilic center for a variety of chemical transformations.
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. While specific examples utilizing this compound are not prominently documented, its inherent functionalities make it a prime candidate for such reactions. The primary amine can participate as the amine component in various MCRs, such as the Ugi and Passerini reactions. For instance, in a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a diverse library of peptidomimetic scaffolds. The resulting products would incorporate the 7-nitroindole (B1294693) moiety, a structural motif of interest in medicinal chemistry.
The diversification of scaffolds through MCRs is a key strategy in drug discovery. The ability to introduce multiple points of diversity in a single synthetic operation is highly efficient. The table below illustrates a potential library of compounds that could be generated from this compound in an Ugi reaction.
| Aldehyde (R1-CHO) | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) | Potential Product Scaffold |
| Formaldehyde (B43269) | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(2-((7-nitro-1H-indol-3-yl)methylamino)acetamido)acetamide |
| Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | 2-((7-Nitro-1H-indol-3-yl)methylamino)-N-cyclohexyl-2-phenylacetamide |
| Isobutyraldehyde | Propionic Acid | Benzyl isocyanide | N-Benzyl-2-(2-((7-nitro-1H-indol-3-yl)methylamino)propanamido)propanamide |
The structure of this compound is well-suited for the construction of fused ring systems. The aminomethyl group at the C3 position can be a key participant in cyclization reactions to form novel polycyclic and heterocyclic frameworks.
One of the most well-established reactions for the synthesis of β-carbolines is the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. This compound, being a tryptamine analogue, could readily undergo this reaction. For example, reaction with formaldehyde would be expected to yield a 7-nitro-1,2,3,4-tetrahydro-β-carboline. The resulting β-carboline scaffold is a core structure in many biologically active alkaloids.
Furthermore, the formation of pyrrolo[3,4-b]indoles, another significant heterocyclic system, is conceivable through a Barton-Zard-type reaction. While this reaction typically involves the reaction of a nitro-compound with an isocyanoacetate, the aminomethyl group of this compound could be chemically modified to an appropriate precursor for such a cyclization. Research on related 3-nitroindoles has shown their utility in forming pyrrolo[3,4-b]indoles. nih.gov
The potential for forming various fused systems is summarized in the table below:
| Reaction Type | Reactant | Resulting Heterocyclic System |
| Pictet-Spengler | Aldehydes/Ketones | β-Carbolines |
| Bischler-Napieralski | Acyl chlorides/Anhydrides | Dihydro-β-carbolines |
| Intramolecular Cyclization | After acylation with a bifunctional reagent | Fused benzodiazepines or other medium-sized rings |
The reactivity of the aminomethyl side chain allows for extensive derivatization, leading to a wide array of functionally diverse indole derivatives.
The primary amine of this compound is a versatile handle for introducing a variety of functional groups and extending the side chain. Standard organic transformations can be employed to modify this group, leading to new classes of nitroindole derivatives. For instance, acylation with various acid chlorides or anhydrides would yield a range of amides. Reductive amination with aldehydes or ketones would produce secondary or tertiary amines. These modifications can significantly alter the physicochemical properties of the parent molecule, which is a crucial aspect of drug design and materials science.
A study on the synthesis of 7-nitro-1H-indole-2-carboxylic acid derivatives has highlighted the interest in the 7-nitroindole scaffold for developing allosteric inhibitors of fructose-1,6-bisphosphatase. nih.gov While this study focuses on a different C3-substituent, it underscores the potential biological relevance of the 7-nitroindole core. The modification of the side chain of this compound could lead to compounds with novel biological activities.
The following table presents a summary of potential side chain modifications and the resulting functional groups:
| Reaction | Reagent | Resulting Functional Group |
| Acylation | Acid chloride (R-COCl) | Amide (-NH-CO-R) |
| Sulfonylation | Sulfonyl chloride (R-SO2Cl) | Sulfonamide (-NH-SO2-R) |
| Reductive Amination | Aldehyde (R-CHO), NaBH3CN | Secondary amine (-NH-CH2-R) |
| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary amine |
| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl |
Future Research Directions and Emerging Methodologies
Development of Green Chemistry Approaches for Synthesis
The synthesis of nitroindole derivatives, including the (7-Nitro-1h-indol-3-yl)methanamine backbone, has traditionally involved methods that are not environmentally friendly, often relying on harsh reagents like nitric acid. rsc.org Recognizing these drawbacks, the development of efficient and green synthetic methods is a paramount objective. rsc.org
Future efforts will likely build upon recent successes in non-acidic and metal-free nitration protocols. For instance, a practical method for the regioselective nitration of indoles using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) has been developed, which generates the electrophilic nitrating agent trifluoroacetyl nitrate (B79036) under mild conditions. rsc.orgrsc.org This approach is not only environmentally benign but also provides a new avenue for constructing 3-nitroindoles and their analogues, which could be adapted for the synthesis of 7-nitroindole (B1294693) precursors. rsc.org Research into expanding the substrate scope and further optimizing these conditions for scalability will be crucial.
Additionally, the principles of green chemistry encourage the use of alternative reaction media and catalysts. openmedicinalchemistryjournal.com Methodologies employing water as a solvent, phase-transfer catalysts, and solvent-free conditions catalyzed by reusable solid acids like cellulose (B213188) sulfuric acid are being explored for indole (B1671886) derivatives. openmedicinalchemistryjournal.com Applying these techniques to the synthesis of this compound could significantly reduce waste, improve safety, and enhance the economic feasibility of its production. openmedicinalchemistryjournal.comrsc.org
Exploration of Photo- and Electrocatalytic Methodologies for Functionalization
The functionalization of the indole core is critical for creating diverse analogues of this compound. Transition-metal-catalyzed C-H functionalization has been a major area of research, enabling site-selective modifications at various positions of the indole ring. rsc.org However, the future lies in more sustainable catalytic systems, with photo- and electrocatalysis emerging as powerful tools.
Electrosynthesis is considered a sustainable and environmentally friendly approach, offering a mild, external oxidant-free, and effective protocol for accessing functionalized indoles. rsc.org Recent advancements have demonstrated the electrochemical construction of indoles from non-indole precursors and the functionalization of the indole ring. rsc.orgnih.govacs.org For example, electrocatalytic dehydrogenative cyclization of 2-vinylanilides provides efficient access to 3-substituted and 2,3-disubstituted indoles. nih.govacs.org Future work could explore the direct electrochemical functionalization of the nitroindole-methanamine scaffold, potentially at the C2 position, which is a common site for modification in bioactive molecules. nih.gov
Photocatalysis also presents a promising green alternative. researchgate.net Heterogeneous photocatalysis using semiconductors like TiO2 has been investigated for the selective reduction of nitroaromatics to the corresponding amines, a key transformation for modifying the nitro group on the this compound scaffold. scilit.comresearchgate.net The development of photocatalytic systems that can selectively functionalize other positions on the indole ring or on the methanamine side chain would be a significant step forward.
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery of novel nitroindole-based compounds with desired properties, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. nih.gov Automated, miniaturized, and accelerated synthesis platforms can dramatically reduce the resources and time required to produce diverse chemical libraries. rsc.orgnih.govnih.gov
Acoustic droplet ejection (ADE) technology, for example, enables the rapid, automated synthesis of indole derivatives on a nanomole scale. rsc.orgnih.govnih.govrug.nl This touchless liquid handling technology allows for the screening of a vast number of building blocks and reaction conditions in a miniaturized format (e.g., 384- or 1536-well plates), generating large datasets that can quickly define the scope and limitations of a reaction. rsc.orgnih.govrug.nl Applying ADE and similar automated platforms to the synthesis of this compound analogues would permit an unprecedented exploration of the chemical space around this scaffold. rsc.orgnih.gov
These automated synthesis platforms are coupled with high-throughput screening (HTS) to rapidly evaluate the biological activities of the newly synthesized compounds. youtube.com HTS systems can test millions of compounds against a biological target in a very short time, identifying "hits" for further optimization. youtube.com Methods for the high-throughput analysis of indole derivatives, such as high-performance affinity chromatography, are also being developed to facilitate the screening process. nih.gov The combination of automated synthesis and HTS will undoubtedly accelerate the identification of new lead compounds based on the nitroindole-methanamine framework. youtube.com
Computational Design of Novel Reactions Involving Nitroindole-Methanamine Scaffolds
In silico or computational methods are becoming indispensable tools in modern chemical research. zsmu.edu.ua For the nitroindole-methanamine scaffold, computational design can be applied in several key areas. Firstly, quantitative structure-activity relationship (QSAR) studies can be used to build statistical models that link the structural features of indole derivatives to their biological activity. nih.gov Such models can predict the activity of novel, unsynthesized analogues of this compound, guiding synthetic efforts towards the most promising candidates. nih.gov
Secondly, molecular docking and modeling can predict how these molecules interact with biological targets. nih.govresearchgate.net By simulating the binding of nitroindole-methanamine derivatives to the active sites of proteins, researchers can understand the key interactions responsible for biological effects and rationally design modifications to improve potency and selectivity. researchgate.net
Finally, computational chemistry can be used to design entirely new reactions and predict their outcomes. rsc.org For example, density functional theory (DFT) calculations can be employed to study reaction mechanisms, predict the feasibility of novel functionalization strategies, and understand the regioselectivity of reactions on the complex nitroindole-methanamine scaffold. researchgate.net This predictive power can help to design more efficient synthetic routes and explore novel chemical transformations, such as stereoselective reactions, that would be difficult to discover through experimentation alone. rsc.org
Q & A
Q. Optimization strategies :
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance nitro-group regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates for amination steps .
- Temperature control : Lower temperatures (~0°C) during nitration reduce side products .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the indole backbone and substituent positions. For example, the nitro group at C7 causes deshielding of adjacent protons (δ ~8.2–8.5 ppm) .
- IR spectroscopy : Detection of N-H (indole, ~3400 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- HPLC : For purity assessment. Reverse-phase C18 columns with acetonitrile/water gradients are effective, especially for detecting nitro-containing byproducts .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 192.08) .
Advanced: How do electronic and steric effects of substituents on the indole ring influence the biological activity of this compound analogs?
Answer:
The nitro group’s electron-withdrawing nature and steric bulk significantly modulate activity:
- Electronic effects : The nitro group reduces electron density at C3, enhancing electrophilic interactions with biological targets (e.g., enzyme active sites). This can increase binding affinity compared to non-nitrated analogs .
- Steric effects : Substituents at C7 (nitro) and C2/C4 (methyl/ethyl) alter molecular conformation, impacting receptor fit. For example, bulky groups at C2 reduce activity due to steric clashes, while nitro at C7 improves selectivity for serotonin receptors .
Data comparison (analogs from ):
| Compound | Substituents | Biological Activity (IC₅₀) |
|---|---|---|
| 1H-Indol-3-ylmethanamine | None | Low (≥100 µM) |
| 7-Nitro analog | NO₂ at C7 | High (≤10 µM) |
| 7-Chloro-2-methyl analog | Cl at C7, CH₃ at C2 | Moderate (50 µM) |
Advanced: What strategies are recommended for resolving contradictions in pharmacological data across studies on nitro-substituted indole methanamines?
Answer:
Contradictions often arise from variations in assay conditions or structural modifications. Methodological solutions include:
Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability .
Structure-activity relationship (SAR) analysis : Systematically compare analogs (e.g., 7-nitro vs. 7-chloro) to isolate substituent effects .
Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, clarifying why certain substituents enhance/reduce activity .
Meta-analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors like purity (HPLC ≥95%) .
Basic: What are the key pharmacological properties of this compound, and which in vitro assays are typically used to assess them?
Answer:
Pharmacological properties :
- Receptor modulation : High affinity for serotonin (5-HT) receptors, particularly 5-HT₂A/2C subtypes .
- Antimicrobial activity : Nitro groups confer activity against Gram-positive bacteria (MIC ~25 µg/mL) .
Q. Assays :
- Radioligand binding : Competitive displacement of [³H]ketanserin in HEK-293 cells expressing 5-HT₂A receptors .
- MIC determination : Broth microdilution assays (CLSI guidelines) for bacterial strains .
- Cytotoxicity : MTT assay in human hepatocytes (LD₅₀ >100 µM indicates low toxicity) .
Advanced: How can computational chemistry and crystallography (e.g., SHELX software) elucidate molecular interactions of this compound with biological targets?
Answer:
- X-ray crystallography : Using SHELX for structure refinement, resolve the compound’s binding mode in protein co-crystals. For example, nitro-oxygen hydrogen bonds with Ser159 in 5-HT₂A receptors .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions. The nitro group’s partial negative charge enhances interactions with cationic residues (e.g., Lys165) .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding energy (ΔG ~-8.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
